molecular formula C12H20O B2760579 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol CAS No. 876472-49-0

1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B2760579
CAS No.: 876472-49-0
M. Wt: 180.291
InChI Key: UNRBJPBPUKHWSA-UHFFFAOYSA-N
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Description

1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H20O. It is a cyclohexanol derivative characterized by the presence of an ethynyl group at the first position, an isopropyl group at the fifth position, and a methyl group at the second position.

Scientific Research Applications

1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol can be synthesized through several methodsThe reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of an ethynylating agent like ethynylmagnesium bromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and ethynylation reactions under controlled conditions. The process requires precise temperature and pressure control to ensure high yield and purity of the final product. Catalysts such as palladium or copper may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules. The hydroxyl group may form hydrogen bonds with enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-ethynyl-2-methyl-5-(propan-2-yl)cyclohexan-1-ol is unique due to the combination of its ethynyl, isopropyl, and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethynyl-2-methyl-5-propan-2-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-5-12(13)8-11(9(2)3)7-6-10(12)4/h1,9-11,13H,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRBJPBPUKHWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1(C#C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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